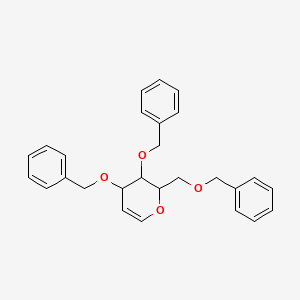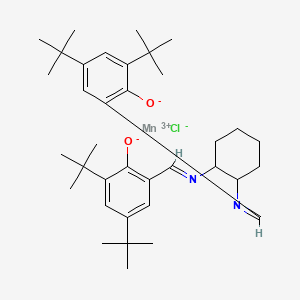
4-Chlorobenzyl 4-bromophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzyl 4-bromophenyl ketone, also known as 1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone, is an organic compound with the molecular formula C14H10BrClO. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 4-bromophenyl ketone can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with 4-bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid
Industrial Production Methods
Industrial production of this compound often utilizes the Friedel-Crafts acylation method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzyl 4-bromophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The halogen atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid, 4-Bromobenzoic acid.
Reduction: 4-Chlorobenzyl alcohol, 4-Bromobenzyl alcohol.
Substitution: 4-Chlorophenol, 4-Bromophenol.
Applications De Recherche Scientifique
4-Chlorobenzyl 4-bromophenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzyl 4-bromophenyl ketone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzyl 4-fluorophenyl ketone
- 4-Chlorobenzyl 4-iodophenyl ketone
- 4-Chlorobenzyl 4-methylphenyl ketone
Uniqueness
4-Chlorobenzyl 4-bromophenyl ketone is unique due to the presence of both chlorine and bromine atoms, which impart distinct chemical properties. The combination of these halogens allows for specific reactivity patterns and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
107028-33-1 |
|---|---|
Formule moléculaire |
C14H10BrClO |
Poids moléculaire |
309.58 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H10BrClO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |
Clé InChI |
LUDVLJKIERZORX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


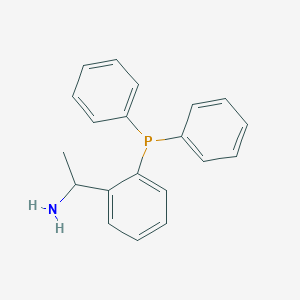
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)
![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)
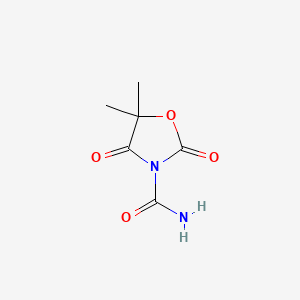
![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)
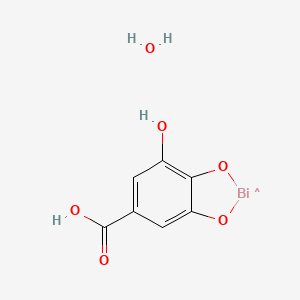
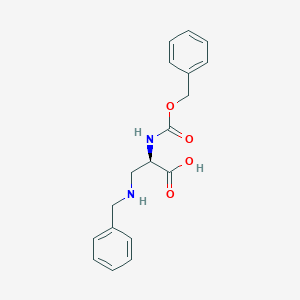
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)

![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
![2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13391298.png)
